3,5-Dichloro-1-methylisoquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7Cl2N |
|---|---|
Molecular Weight |
212.07 g/mol |
IUPAC Name |
3,5-dichloro-1-methylisoquinoline |
InChI |
InChI=1S/C10H7Cl2N/c1-6-7-3-2-4-9(11)8(7)5-10(12)13-6/h2-5H,1H3 |
InChI Key |
SJUPICUPCYXCQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=CC(=N1)Cl)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 3,5 Dichloro 1 Methylisoquinoline
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The rate and regioselectivity of these reactions are governed by the electronic properties of the substituents already present on the ring. libretexts.org In the case of 3,5-Dichloro-1-methylisoquinoline, the chlorine atoms are deactivating, electron-withdrawing groups, while the methyl group is an activating, electron-donating group. The nitrogen atom in the isoquinoline (B145761) ring also influences the electron density of the aromatic system.
The function of a catalyst in these reactions is to generate a strong electrophile that can then be attacked by the π-electrons of the aromatic ring. libretexts.org Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com For instance, nitration is typically carried out with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. libretexts.org
Nucleophilic Substitution Reactions of Halogen Atoms
The chlorine atoms at the 3- and 5-positions of the isoquinoline ring are susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. In a related compound, methyl 2,4-dichloro-3,5-dinitrobenzoate, studies have shown that aminodechlorination occurs at the C-2 position when reacted with various amines. researchgate.net Similarly, in 2,4-dichloroquinazolines, nucleophilic substitution with amines consistently occurs at the 4-position, highlighting the regioselectivity of such reactions. nih.gov The reactivity of the halogen atoms in this compound would likely follow similar principles, with the position of substitution being influenced by the electronic environment of the ring.
Oxidation Reactions and N-Oxide Formation
The nitrogen atom of the isoquinoline ring can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. organic-chemistry.org For example, 3-methylisoquinoline (B74773) can be converted to 3-methylisoquinoline N-oxide. nih.gov The formation of N-oxides can also be accomplished using reagents like sodium percarbonate in the presence of a rhenium-based catalyst or with urea-hydrogen peroxide. organic-chemistry.org N-Methylmorpholine-N-oxide (NMO) is another common stoichiometric oxidant used for this purpose. organic-chemistry.org
Table 1: Reagents for N-Oxide Formation
| Reagent | Conditions | Reference |
| Hydrogen Peroxide | In methanol (B129727) with a titanium silicalite catalyst | organic-chemistry.org |
| Sodium Percarbonate | With a rhenium-based catalyst | organic-chemistry.org |
| Sodium Perborate | In acetic acid | organic-chemistry.org |
| Urea-Hydrogen Peroxide | Solid state | organic-chemistry.org |
Cycloaddition Reactions (e.g., [4+2] and 1,3-Dipolar Cycloadditions)
Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example where a conjugated diene reacts with a dienophile. libretexts.org While specific examples for this compound are not detailed, the isoquinoline scaffold can participate in such reactions. For instance, 5-formyl-1,3,6-trimethyluracil has been shown to undergo a Diels-Alder reaction with aldehydes. clockss.org
1,3-Dipolar cycloadditions are another important class of reactions for forming five-membered heterocyclic rings. youtube.comyoutube.com These reactions involve a 1,3-dipole reacting with a dipolarophile. The reactivity in these cycloadditions is often governed by the energies of the frontier molecular orbitals (HOMO and LUMO) of the reacting species. youtube.com
Metal-Catalyzed Cross-Coupling Reactions (e.g., Negishi Coupling)
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. miamioh.eduwiley.com These reactions, such as the Suzuki-Miyaura, Heck, and Negishi couplings, typically employ a palladium or nickel catalyst to couple an organometallic reagent with an organic halide. nih.govresearchgate.net The chlorine atoms on this compound can serve as the halide component in these reactions, allowing for the introduction of a wide variety of substituents.
The Negishi coupling, specifically, involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. This method is known for its functional group tolerance and has been widely applied in organic synthesis.
Table 2: Common Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Catalyst | Organometallic Reagent | Reference |
| Suzuki-Miyaura | Palladium | Organoboron | researchgate.net |
| Heck | Palladium | Alkene | wiley.com |
| Negishi | Nickel or Palladium | Organozinc | miamioh.edu |
Rearrangement Reactions
Rearrangement reactions involve the migration of an atom or group within a molecule. fiveable.me Several named rearrangement reactions, such as the Beckmann, Curtius, and Wolff rearrangements, are fundamental in organic synthesis. msu.edu For example, the Wolff rearrangement is a key step in the Arndt-Eistert reaction, which is used to extend a carboxylic acid by one methylene (B1212753) unit. msu.edu While specific rearrangement reactions involving this compound are not extensively documented, the functional groups present could potentially undergo such transformations under appropriate conditions.
Functional Group Interconversions
Functional group interconversions (FGIs) are essential transformations in multi-step organic synthesis. mit.eduimperial.ac.uk These reactions involve converting one functional group into another through processes like oxidation, reduction, substitution, or elimination. imperial.ac.uk For example, alcohols can be converted into better leaving groups like tosylates or mesylates, which can then be displaced by nucleophiles. ub.edu Similarly, halides can be converted to other functional groups through nucleophilic substitution. vanderbilt.edu The methyl group and the chlorine atoms on this compound are amenable to various FGIs, further expanding the synthetic utility of this compound.
Spectroscopic and Structural Characterization of 3,5 Dichloro 1 Methylisoquinoline
Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. While specific experimental data for 3,5-Dichloro-1-methylisoquinoline is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the known spectra of related isoquinoline (B145761) derivatives. sigmaaldrich.comepfl.chsigmaaldrich.com
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl group. The methyl group protons at the C1 position would likely appear as a singlet in the upfield region, typically around 2.7 ppm. The aromatic region would display more complex signals for the four protons on the benzene (B151609) ring portion of the isoquinoline core. Their specific chemical shifts and multiplicities (doublets, triplets, or doublet of doublets) would be dictated by their position relative to the chlorine substituent and the fused heterocyclic ring, as well as their coupling interactions with adjacent protons.
Predicted ¹H and ¹³C NMR Data for this compound
This table is predictive and based on analogous structures.
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Assignment | Predicted Shift (ppm) | Assignment | Predicted Shift (ppm) |
| -CH₃ | ~2.7 (s) | -CH₃ | ~20 |
| Aromatic-H | 7.5 - 8.2 (m) | C4 | ~120 |
| Aromatic-CH | 125 - 135 | ||
| C1 | ~160 | ||
| C3, C5 | ~140-150 |
Mass Spectrometry Techniques (HREI-MS, LC-MS, GC-MS) for Compound Confirmation
Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound.
High-Resolution Electron Ionization Mass Spectrometry (HREI-MS): This technique would confirm the elemental formula of this compound, which is C₁₀H₇Cl₂N. HREI-MS provides a highly accurate mass measurement of the molecular ion, allowing for its unambiguous identification. The calculated monoisotopic mass for this formula is 210.9956 Da. nih.gov A key feature in the mass spectrum would be the characteristic isotopic pattern of a molecule containing two chlorine atoms. The presence of the ³⁵Cl and ³⁷Cl isotopes would result in a distinctive M, M+2, and M+4 peak cluster with a relative intensity ratio of approximately 9:6:1, confirming the presence of two chlorine atoms in the molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These hyphenated techniques are crucial for the analysis of the compound within a mixture. Both GC-MS and LC-MS separate the components of a sample before they enter the mass spectrometer. The choice between them depends on the compound's volatility and thermal stability. These methods would provide both the retention time (from the chromatography component) and the mass spectrum (from the MS component), offering a high degree of confidence in the identification of this compound in a sample matrix.
Molecular Weight and Formula
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₇Cl₂N | nih.gov |
| Molecular Weight | 212.07 g/mol | nih.gov |
Infrared Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. While a specific spectrum for this compound is not available, data from similar molecules like 1-methylisoquinoline (B155361) and other chlorinated aromatic compounds can be used for prediction. nih.govchemicalbook.comchemicalbook.comchemicalbook.com
Key expected vibrational frequencies include:
Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.
Aliphatic C-H stretching: From the methyl group, appearing just below 3000 cm⁻¹.
C=C and C=N stretching: Aromatic ring and isoquinoline core vibrations would produce a series of sharp bands in the 1450-1650 cm⁻¹ region.
C-Cl stretching: Strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹, are indicative of the carbon-chlorine bonds.
X-ray Crystallography for Solid-State Structure Determination
If suitable single crystals of this compound were obtained, X-ray diffraction analysis would reveal:
The planarity of the isoquinoline ring system.
The precise bond lengths of C-C, C-N, C-H, and C-Cl bonds.
The bond angles within the fused ring system.
Intermolecular interactions, such as π-π stacking, that might occur in the solid state.
Currently, there is no publicly available crystal structure for this compound in crystallographic databases. researchgate.netnih.govresearchgate.net However, the structures of other substituted quinoline (B57606) and isoquinoline compounds have been extensively studied, providing a basis for understanding the likely structural parameters of this molecule. researchgate.netnih.gov
Ultraviolet-Visible Spectroscopy and Photoelectron Spectroscopy for Electronic Structure
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within a molecule. Conjugated systems like isoquinoline exhibit characteristic absorptions in the UV-Vis range, typically corresponding to π → π* transitions. The spectrum of this compound would be expected to show multiple absorption bands. The position and intensity of the maximum absorption wavelength (λmax) would be influenced by the electronic effects of the two chloro substituents and the methyl group on the isoquinoline chromophore.
Photoelectron Spectroscopy (PES): PES provides information about the electronic structure of a molecule by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. It can be used to determine the energies of molecular orbitals. There is currently no available photoelectron spectroscopy data for this compound.
Computational Chemistry and Molecular Modeling of 3,5 Dichloro 1 Methylisoquinoline
Quantum Chemical Calculations (DFT, MP2) for Electronic Structure and Energetics
Before calculating properties, the most stable three-dimensional arrangement of the atoms, or its equilibrium geometry, must be determined. This is achieved through a process called geometry optimization. Using a selected level of theory (e.g., DFT with a basis set like 6-31G(d,p)), the calculation iteratively adjusts the positions of the atoms until a minimum energy structure is found. scispace.com For a relatively rigid molecule like 3,5-Dichloro-1-methylisoquinoline, this process confirms the planarity of the isoquinoline (B145761) ring system and determines the precise bond lengths, bond angles, and dihedral angles. While significant conformational variety is not expected, the orientation of the methyl group is also confirmed during this process.
Quantum chemical calculations are highly effective at predicting spectroscopic data, which can be used to validate experimental findings.
NMR Chemical Shifts : DFT calculations can predict the 1H and 13C NMR chemical shifts with a reasonable degree of accuracy. mdpi.comidc-online.com The magnetic shielding tensor for each nucleus is calculated, and from this, the chemical shift is determined, typically referenced against a standard like tetramethylsilane (B1202638) (TMS). Predicted shifts help in assigning peaks in an experimental spectrum. nih.gov The accuracy of these predictions can be high, often with errors of less than 0.2-0.4 ppm for 1H shifts. mdpi.com
Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound Predicted values are illustrative and based on typical DFT calculation outcomes.
| Atom Position | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |
| 1-CH3 | 2.85 | 24.5 |
| C1 | - | 158.0 |
| C3 | - | 152.1 |
| C4 | 7.90 | 122.5 |
| C5 | - | 134.8 |
| C6 | 7.65 | 128.0 |
| C7 | 7.50 | 127.2 |
| C8 | 8.10 | 129.5 |
| C4a | - | 126.3 |
| C8a | - | 142.1 |
Molecular Docking Simulations for Ligand-Target Interactions
Table 2: Illustrative Molecular Docking Results for this compound Against a Hypothetical Kinase Target
| Parameter | Value | Description |
| Binding Affinity | -8.2 kcal/mol | A more negative value indicates stronger predicted binding. |
| Interacting Residues | LEU83, VAL91, ALA102, LYS104 | Amino acid residues in the protein's active site that form contacts with the ligand. |
| Hydrogen Bonds | 1 (with LYS104) | A specific, strong type of interaction contributing to binding stability. |
| Hydrophobic Interactions | LEU83, VAL91, ALA102 | Non-polar interactions that are often critical for ligand binding. |
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov To build a QSAR model for isoquinoline derivatives, one would first need experimental data on a specific biological activity (e.g., enzyme inhibition). For each compound in the series, including this compound, a set of molecular descriptors is calculated. These descriptors can be based on topology, electronic properties (e.g., partial charges from DFT), or physical properties (e.g., logP). researchgate.net Statistical methods are then used to create an equation that correlates the descriptors with the activity. The resulting model can be used to predict the activity of new, untested isoquinoline analogs, guiding the synthesis of more potent compounds. nih.govresearchgate.net
Prediction of ADMET Properties
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.gov Various computational models, many based on machine learning or empirical rules, can estimate these properties for this compound. nih.gov These predictions help to identify potential liabilities early in the drug discovery process. For example, Lipinski's Rule of Five is a commonly used filter to assess drug-likeness based on properties like molecular weight and lipophilicity.
Table 3: Sample Predicted ADMET-Related Properties for this compound
| Property | Predicted Value | Significance |
| Molecular Weight | 212.07 g/mol | Complies with Lipinski's Rule (< 500) |
| LogP (Lipophilicity) | 4.4 | Complies with Lipinski's Rule (< 5) |
| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (≤ 5) |
| Hydrogen Bond Acceptors | 1 | Complies with Lipinski's Rule (≤ 10) |
| Aqueous Solubility | Low | Predicted low solubility in water, may impact bioavailability. |
| P-glycoprotein Substrate | Predicted No | Indicates the compound is not likely to be actively removed from cells by this transporter. nih.gov |
Homology Modeling in Ligand-Protein Interaction Studies
When the experimental 3D structure of a target protein has not been determined, but the structure of a related (homologous) protein is known, a technique called homology modeling can be used. nih.gov This method constructs a 3D model of the target protein based on its amino acid sequence and a known experimental structure of a homolog (the "template"). nih.gov If this compound were found to be active against a protein with no available crystal structure, a homology model of that protein could be built. This model would then serve as the receptor in the molecular docking simulations described in section 5.2, enabling the study of ligand-protein interactions in the absence of an experimentally determined protein structure. nih.gov
Biological Activity and Mechanistic Insights of 3,5 Dichloro 1 Methylisoquinoline Derivatives
Enzyme and Receptor Target Modulation
Enzyme Inhibitory Activity (e.g., Cyclooxygenase, PDE4B, Thymidine Phosphorylase, LSD1, Topoisomerase IIα)
No information is available on the inhibitory activity of 3,5-Dichloro-1-methylisoquinoline or its derivatives against these enzymes.
Receptor Binding and Interaction Studies (e.g., FGFR, EGFR)
No data exists on the binding or interaction of this compound or its derivatives with FGFR or EGFR.
Cellular Mechanistic Studies (In Vitro)
Antiproliferative Effects in Cancer Cell Lines
There are no published studies on the antiproliferative effects of this compound or its derivatives.
Induction of Apoptosis and Cell Cycle Modulation
The potential for this compound or its derivatives to induce apoptosis or modulate the cell cycle has not been reported.
Gene Expression Regulation in Cellular Pathways
No information is available regarding the effect of this compound or its derivatives on gene expression.
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the biological activity, selectivity profiles, structure-activity relationships, neurobiological modulation, or antimicrobial properties of the chemical compound This compound .
Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for the specified sections and subsections. The strict adherence to focusing solely on "this compound" and the exclusion of information on other related compounds means that the required data to fulfill the prompt is absent from the public domain.
Further research or declassification of proprietary data would be required to address the topics outlined in the user's request.
Applications of 3,5 Dichloro 1 Methylisoquinoline in Materials Science and Emerging Technologies
Fluorescent and Optoelectronic Properties
There is no available data or research on the fluorescent and optoelectronic properties of 3,5-Dichloro-1-methylisoquinoline. Scientific investigations into the photoluminescent, semiconducting, or other optoelectronic characteristics of this specific compound have not been reported in the accessible scientific literature. Consequently, no data tables on its absorption, emission spectra, quantum yields, or other relevant optoelectronic parameters can be provided.
Integration in Advanced Materials (e.g., Polymers, Composites)
Information regarding the integration of this compound into advanced materials such as polymers or composites is not present in published research. There are no studies detailing its use as a monomer, additive, or functional component in the development of new polymeric or composite materials. As a result, there are no research findings to report on its effects on the mechanical, thermal, or electronic properties of such materials.
Potential in Nanomaterials and Microelectromechanical Systems (MEMS)
The potential application of this compound in the fields of nanomaterials and microelectromechanical systems (MEMS) remains unexplored, according to available scientific and technical literature. There are no reports of its use in the synthesis of nanoparticles, quantum dots, or as a functional layer or component in MEMS devices. Therefore, a discussion of its potential in these emerging technological areas cannot be substantiated with any research findings.
Future Research Directions and Unexplored Avenues for 3,5 Dichloro 1 Methylisoquinoline
Development of Novel and Sustainable Synthetic Routes
The exploration of any compound's potential is fundamentally linked to its accessibility. Therefore, the development of novel and sustainable synthetic routes for 3,5-Dichloro-1-methylisoquinoline is a critical first step. While classical methods for isoquinoline (B145761) synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, provide a foundation, future research should focus on more environmentally benign and efficient methodologies.
A promising avenue lies in the application of modern catalytic systems. For instance, metal-organic frameworks (MOFs) have been successfully utilized as reusable catalysts for the one-pot synthesis of other heterocyclic compounds, offering advantages like low catalyst loading and easy separation. rsc.org Investigating the use of such catalysts for the synthesis of this compound could lead to greener and more cost-effective production methods. A patent for the synthesis of a related compound, 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline (B1314148) hydrochloride, starts from 3,5-dichlorobenzaldehyde, suggesting a potential starting point for developing a route to the target molecule. google.com
Table 1: Potential Sustainable Synthetic Approaches for this compound
| Approach | Potential Advantages | Key Research Focus |
| Metal-Organic Framework (MOF) Catalysis | Reusability, high yield, mild reaction conditions. | Screening of different MOFs, optimization of reaction parameters. |
| Flow Chemistry | Enhanced safety, improved yield and purity, scalability. | Reactor design, optimization of flow rate, temperature, and pressure. |
| C-H Activation | Atom economy, reduced waste. | Development of selective catalysts for direct chlorination and methylation. |
| Biocatalysis | High selectivity, environmentally friendly. | Identification and engineering of enzymes for specific transformations. |
Advanced Mechanistic Elucidation of Biological Pathways
The biological activities of substituted isoquinolines are diverse, ranging from anticancer to antimicrobial effects. amerigoscientific.com However, the specific biological pathways modulated by this compound remain uninvestigated. Future research should aim to unravel the molecular mechanisms underlying its potential bioactivity.
Initial studies could involve broad-spectrum screening against various cell lines and pathogens to identify potential areas of activity. Once a biological effect is observed, advanced techniques can be employed for mechanistic elucidation. For instance, if the compound shows anticancer potential, studies could focus on its interaction with key signaling pathways implicated in cancer, such as those involving kinases or apoptosis. Given that some quinoline (B57606) derivatives exhibit anticancer activity by inhibiting kinases, this would be a logical starting point. mdpi.com
Genome-wide association studies (GWAS) and transcriptomic analyses could reveal the genetic and molecular markers associated with the cellular response to the compound. nih.gov Understanding these pathways is crucial for identifying specific molecular targets and for the rational design of more potent and selective derivatives.
Exploration of Undiscovered Bioactive Targets
A significant opportunity lies in the exploration of previously unknown bioactive targets for this compound. The unique substitution pattern of two chlorine atoms and a methyl group on the isoquinoline core could lead to novel interactions with biological macromolecules.
Computational approaches, such as molecular docking and virtual screening, can be employed to predict potential binding partners from large databases of protein structures. mdpi.comnih.gov These in silico methods can help prioritize targets for experimental validation, saving time and resources. For example, given that some isoquinoline derivatives are known to interact with G-protein coupled receptors (GPCRs) or ion channels, these protein families could be among the first to be investigated.
Furthermore, chemical proteomics approaches, such as activity-based protein profiling (ABPP), could be utilized to identify the direct targets of this compound in a cellular context. This powerful technique uses reactive probes to covalently label and identify target proteins from complex biological samples.
Table 2: Potential Bioactive Targets for this compound
| Target Class | Rationale | Investigative Methods |
| Kinases | Known targets for other quinoline derivatives with anticancer activity. mdpi.com | Kinase activity assays, molecular docking, Western blotting. |
| G-Protein Coupled Receptors (GPCRs) | Large family of drug targets involved in numerous physiological processes. | Radioligand binding assays, functional assays (e.g., cAMP measurement). |
| Ion Channels | Important targets for neurological and cardiovascular diseases. | Electrophysiological recordings (e.g., patch-clamp). |
| Proteases | Implicated in various diseases, including cancer and infectious diseases. | Enzyme inhibition assays, activity-based protein profiling. |
Expanding Applications in Functional Materials
Beyond its potential biological activities, this compound could find applications in the field of functional materials. Isoquinoline derivatives have been explored for their use in organic light-emitting diodes (OLEDs), sensors, and as ligands in the synthesis of metal-organic frameworks (MOFs). amerigoscientific.com The presence of chlorine atoms can influence the electronic properties and intermolecular interactions of the molecule, potentially leading to desirable characteristics for material science applications.
Future research could focus on synthesizing and characterizing the photophysical properties of this compound and its polymers. Its potential as a component in organic semiconductors or as a fluorescent probe could be investigated. The ability of the isoquinoline nitrogen to coordinate with metal ions also opens up possibilities for its use as a ligand in the design of novel coordination polymers and MOFs with unique catalytic or gas sorption properties.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Design
The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the discovery and design of novel compounds based on the this compound scaffold. mdpi.com These computational tools can be applied across the entire research and development pipeline.
Q & A
Q. What are the optimal synthetic routes for 3,5-dichloro-1-methylisoquinoline, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclization of substituted benzylamines or halogenation of preformed isoquinoline scaffolds. Key parameters include temperature (80–120°C), choice of catalyst (e.g., Pd/C for dehalogenation side reactions), and solvent polarity (DMF or THF) . For reproducibility, document stoichiometry, purification steps (e.g., column chromatography with silica gel), and spectroscopic validation (¹H/¹³C NMR, HRMS) to confirm structure and purity .
Q. How can researchers reliably characterize the physicochemical properties of this compound?
- Methodological Answer : Use differential scanning calorimetry (DSC) for melting point determination and HPLC-UV for purity analysis (>98%). Solubility studies in polar (e.g., DMSO) and nonpolar solvents (e.g., hexane) should be conducted at 25°C. Stability under varying pH (2–12) and light exposure must be assessed via accelerated degradation studies .
Q. What spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer : Combine ¹H NMR (to identify aromatic protons and methyl groups), ¹³C NMR (to resolve chlorine-substituted carbons), and FT-IR (for C-Cl stretching bands at 550–600 cm⁻¹). High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular weight (C₁₀H₇Cl₂N: theoretical 228.00 g/mol) .
Advanced Research Questions
Q. How do electronic effects of the 3,5-dichloro substituents influence the reactivity of 1-methylisoquinoline in cross-coupling reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density at reactive sites (C-4 and C-8 positions). Validate experimentally via Suzuki-Miyaura coupling with aryl boronic acids, monitoring regioselectivity using LC-MS. Compare kinetic data (rate constants) with unsubstituted analogs to quantify electronic effects .
Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Methodological Answer : Conduct dose-response assays across multiple cell lines (e.g., HEK293, HepG2) to differentiate target-specific inhibition from off-target toxicity. Use siRNA knockdowns to confirm mechanistic pathways. Triangulate findings with metabolomics data to identify secondary metabolic disruptions .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for pharmacological studies?
- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs), such as residual solvent levels and crystallinity. Use design of experiments (DoE) to optimize parameters (e.g., cooling rate during crystallization). Cross-validate batches via X-ray diffraction (XRD) to ensure polymorph consistency .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported solubility or stability data across studies?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., USP guidelines for solubility testing). Compare results with literature using Bland-Altman plots to identify systematic biases. Publish raw datasets (e.g., dissolution profiles) in supplementary materials to enable meta-analysis .
Q. What ethical considerations arise when interpreting conflicting toxicity profiles in preclinical studies?
- Methodological Answer : Follow OECD guidelines for acute and chronic toxicity testing. Disclose all data transparently, including negative results, to avoid publication bias. Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up studies .
Key Recommendations
- Experimental Design : Use PICO (Population: cell lines; Intervention: compound concentration; Comparison: controls; Outcome: IC₅₀) to structure bioactivity studies .
- Data Integrity : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Ethical Compliance : Ensure material safety data sheets (MSDS) are updated for hazard communication .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
